molecular formula C2H8B2N2 B1614369 Ethylenediaminebisborane CAS No. 15165-88-5

Ethylenediaminebisborane

Cat. No.: B1614369
CAS No.: 15165-88-5
M. Wt: 81.73 g/mol
InChI Key: ZXEMRGUTUHLXAP-UHFFFAOYSA-N
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Description

Ethylenediaminebisborane is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. It is composed of ethylenediamine and borane, forming a stable complex that serves as a versatile reagent in various chemical reactions. This compound is particularly noted for its ability to act as a hydrogen source in transfer hydrogenation reactions, making it valuable in both academic and industrial settings .

Mechanism of Action

Target of Action

Ethylenediaminebisborane (EDAB) primarily targets C-C double bonds and carbonyl functionalities . It acts as a reducing agent for carbonyl functionalities in water under metal-free conditions .

Mode of Action

EDAB is used as a hydrogen source for transfer hydrogenation reactions on C-C double bonds . These reactions are mediated by metal nanoparticles . The compound also facilitates the dehydrogenation process .

Biochemical Pathways

The primary biochemical pathway involved with EDAB is the dehydrogenation process . This process is facilitated by tributylmethylammonium methyl sulfate, an ionic liquid . The selection of this ionic liquid was made by comparing the hydrogen bond interaction energies with the experimental basicity .

Pharmacokinetics

It’s known that the dehydrogenation experiment was carried out at a temperature of 105 °c and under an inert atmosphere . This resulted in a release of 2.31 equivalents of hydrogen .

Result of Action

The result of EDAB’s action is the release of hydrogen during the dehydrogenation process . This process results in the formation of a trigonal boron (sp2) –BH2 moiety after 150 minutes of reaction .

Action Environment

The action of EDAB is influenced by the environment in which it is used. For instance, the use of an inert atmosphere and a specific temperature (105 °C) is crucial for the dehydrogenation process . Moreover, the presence of water is necessary for EDAB to act as a reducing agent for carbonyl functionalities .

Biochemical Analysis

Biochemical Properties

Ethylenediaminebisborane plays a crucial role in biochemical reactions, particularly in the dehydrogenation process The compound interacts with various enzymes and proteins to facilitate these reactions

Molecular Mechanism

This compound’s mechanism of action involves its role in the dehydrogenation process It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the dehydrogenation process

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediaminebisborane can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with borane in a suitable solvent. The reaction typically occurs at room temperature and requires careful control of the stoichiometry to ensure the formation of the desired product .

Industrial Production Methods: In an industrial context, the synthesis of this compound often involves the use of sodium borohydride and ammonium salts. The reaction mixture is prepared in one or more solvents and incubated at temperatures ranging from 0°C to room temperature. This method allows for the efficient production of this compound on a larger scale .

Properties

InChI

InChI=1S/C2H8B2N2/c3-5-1-2-6-4/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEMRGUTUHLXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-][NH2+]CC[NH2+][B-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8B2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90637905
Record name PUBCHEM_24190735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90637905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15165-88-5
Record name Ethylenediaminebisborane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114043
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PUBCHEM_24190735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90637905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Borane ethylenediamine complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediaminebisborane
Reactant of Route 2
Ethylenediaminebisborane

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